molecular formula C21H24N4O2S B14133451 N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide CAS No. 912761-42-3

N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide

Cat. No.: B14133451
CAS No.: 912761-42-3
M. Wt: 396.5 g/mol
InChI Key: BFMDQBQNBADTLK-UHFFFAOYSA-N
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Description

N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a quinoline ring, a sulfonamide group, and a phenylpiperazine moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the quinoline-8-sulfonamide coreThe final step involves the alkylation of the piperazine nitrogen with an appropriate alkylating agent to introduce the phenyl group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline or piperazine moieties .

Scientific Research Applications

N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of certain enzymes involved in cellular metabolism, leading to altered cellular functions. The compound may also interact with receptors in the nervous system, modulating neurotransmitter release and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-phenylpiperazin-1-yl)ethyl)quinoline-8-sulfonamide is unique due to its specific combination of a quinoline ring, sulfonamide group, and phenylpiperazine moiety. This unique structure contributes to its distinct chemical properties and potential therapeutic applications, setting it apart from other similar compounds .

Properties

CAS No.

912761-42-3

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]quinoline-8-sulfonamide

InChI

InChI=1S/C21H24N4O2S/c26-28(27,20-10-4-6-18-7-5-11-22-21(18)20)23-12-13-24-14-16-25(17-15-24)19-8-2-1-3-9-19/h1-11,23H,12-17H2

InChI Key

BFMDQBQNBADTLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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